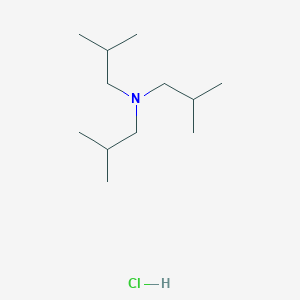
2-methyl-N,N-bis(2-methylpropyl)propan-1-amine;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-methyl-N,N-bis(2-methylpropyl)propan-1-amine;hydrochloride is a chemical compound with the molecular formula C12H27N and a molecular weight of 185.3495 g/mol . It is also known by other names such as Diisobutylamine and N,N-Bis(2-methylpropyl)amine . This compound is a tertiary amine, characterized by the presence of three alkyl groups attached to the nitrogen atom .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-N,N-bis(2-methylpropyl)propan-1-amine typically involves the alkylation of isobutylamine with isobutylene under acidic conditions . The reaction proceeds through the formation of an intermediate carbocation, which then reacts with isobutylamine to form the desired product. The reaction conditions often include the use of a strong acid catalyst such as sulfuric acid or hydrochloric acid to facilitate the formation of the carbocation .
Industrial Production Methods
In industrial settings, the production of 2-methyl-N,N-bis(2-methylpropyl)propan-1-amine may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis .
Analyse Chemischer Reaktionen
Types of Reactions
2-methyl-N,N-bis(2-methylpropyl)propan-1-amine undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, mild acidic or basic conditions.
Reduction: Lithium aluminum hydride, anhydrous conditions.
Substitution: Various nucleophiles, suitable solvents, and temperature control.
Major Products Formed
Oxidation: Amine oxides.
Reduction: Corresponding amine derivatives.
Substitution: Substituted amine products.
Wissenschaftliche Forschungsanwendungen
2-methyl-N,N-bis(2-methylpropyl)propan-1-amine has diverse applications in scientific research, including:
Wirkmechanismus
The mechanism of action of 2-methyl-N,N-bis(2-methylpropyl)propan-1-amine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity . The exact molecular targets and pathways involved depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
2-methyl-N,N-bis(2-methylpropyl)propan-1-amine can be compared with other similar compounds such as:
Diisobutylamine: Similar structure but different alkyl groups attached to the nitrogen atom.
N,N-Bis(2-methylpropyl)amine: Similar structure but different functional groups.
N-Isopropylmethylamine: Different alkyl groups and functional properties.
The uniqueness of 2-methyl-N,N-bis(2-methylpropyl)propan-1-amine lies in its specific alkyl group arrangement and its resulting chemical and physical properties .
Eigenschaften
CAS-Nummer |
113396-33-1 |
|---|---|
Molekularformel |
C12H28ClN |
Molekulargewicht |
221.81 g/mol |
IUPAC-Name |
2-methyl-N,N-bis(2-methylpropyl)propan-1-amine;hydrochloride |
InChI |
InChI=1S/C12H27N.ClH/c1-10(2)7-13(8-11(3)4)9-12(5)6;/h10-12H,7-9H2,1-6H3;1H |
InChI-Schlüssel |
JHBBVSNPCAYYIA-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CN(CC(C)C)CC(C)C.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


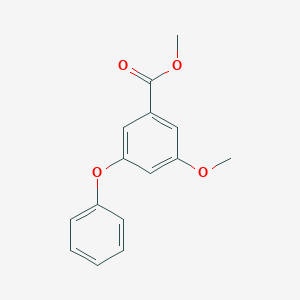



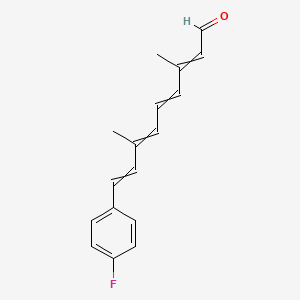
![4-Hydroxybutyl [3-(aminomethyl)phenyl]carbamate](/img/structure/B14307796.png)
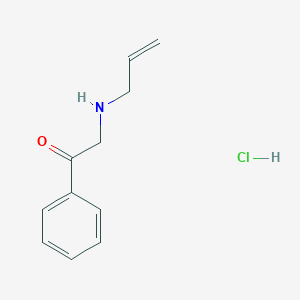
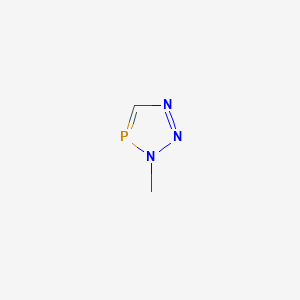
![1,1-Dichloro-1-[(1,1-dichloro-2,2,2-trifluoroethyl)peroxy]-2,2,2-trifluoroethane](/img/structure/B14307806.png)
![2-Methoxy-5-[2-(methylamino)propyl]phenol](/img/structure/B14307808.png)
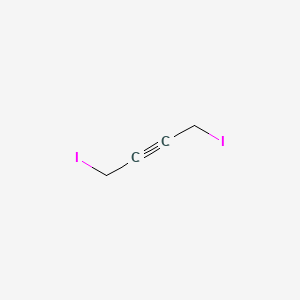

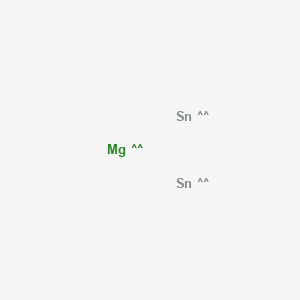
![2,4-Dimethylbicyclo[2.2.2]octan-2-ol](/img/structure/B14307831.png)
